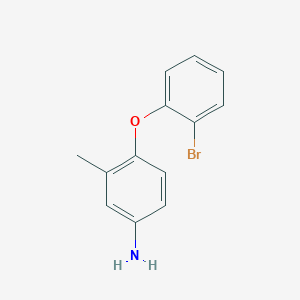

4-(2-Bromophenoxy)-3-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Bromophenoxy)-3-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromophenoxy group attached to an aniline moiety, with a methyl group at the third position of the aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)-3-methylaniline typically involves the reaction of 2-bromophenol with 3-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 2-bromophenol reacts with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance the reaction rate and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Bromophenoxy)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(2-Bromophenoxy)-3-methylaniline serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its bromine atom facilitates electrophilic substitution reactions, making it a valuable precursor for synthesizing various derivatives.

Synthesis of Analog Compounds

Recent studies have demonstrated the utility of this compound in synthesizing analog compounds through methodologies such as Suzuki cross-coupling reactions. For instance, the compound can react with various boronic acids to yield substituted products with diverse functional groups, enhancing its applicability in medicinal chemistry .

Reaction Mechanisms

The compound's reactivity can be attributed to the presence of both the bromine atom and the aniline group, which can participate in nucleophilic attacks. This dual reactivity allows for the formation of a wide range of derivatives that may exhibit distinct biological activities or improved physical properties.

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in drug discovery and development.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For example, certain synthesized analogs have shown efficacy against various bacterial strains, making them candidates for further pharmacological evaluation .

Targeted Drug Delivery

The compound's ability to form stable complexes with metal ions suggests potential applications in targeted drug delivery systems. By modifying its structure, researchers can create conjugates that selectively deliver therapeutic agents to specific tissues or cells, enhancing treatment efficacy while minimizing side effects.

Material Science Applications

This compound is also explored in material science for its potential use in developing advanced materials.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may result in materials suitable for high-performance applications such as coatings and composites .

Sensor Development

Furthermore, this compound has shown promise in the development of chemical sensors due to its ability to interact with various analytes. The compound's electronic properties can be exploited to create sensors capable of detecting environmental pollutants or biological markers.

Case Studies and Research Findings

Several case studies highlight the versatility and significance of this compound:

- Case Study 1: Synthesis and Antimicrobial Testing : A study synthesized several derivatives of this compound through Suzuki coupling reactions, evaluating their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting their potential as new antimicrobial agents .

- Case Study 2: Polymer Applications : Research focused on incorporating this compound into polycarbonate matrices demonstrated improved thermal properties and mechanical strength. This study suggests that such modifications could lead to more durable materials for industrial applications .

Mecanismo De Acción

The mechanism of action of 4-(2-Bromophenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance binding affinity to these targets, while the aniline moiety can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Bromophenoxy)benzoic acid: This compound has a similar bromophenoxy group but differs in the presence of a carboxylic acid group instead of an aniline moiety.

3-(2-Bromophenoxy)-7-hydroxychromen-4-one: This compound contains a chromenone structure with a bromophenoxy group, making it structurally related but functionally different.

Uniqueness

4-(2-Bromophenoxy)-3-methylaniline is unique due to the specific combination of the bromophenoxy and aniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific interactions and reactivity are required.

Actividad Biológica

4-(2-Bromophenoxy)-3-methylaniline is an organic compound belonging to the class of aromatic amines. Its structure features a bromophenoxy group attached to an aniline moiety, with a methyl group at the third position of the aniline ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 2-bromophenol and 3-methylaniline, often facilitated by a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. The compound can undergo various chemical reactions, including oxidation to form quinones, reduction of functional groups, and substitution reactions involving the bromine atom.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenoxy group enhances binding affinity to these targets, while the aniline moiety can participate in hydrogen bonding and other interactions. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its structural similarities with known antibiotics.

- Neuroprotective Effects : It has been reported to protect neurons from toxic events, suggesting possible applications in neurodegenerative diseases .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is valuable in drug design and development .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Properties : Research has demonstrated that this compound possesses antioxidant properties that can protect cells from oxidative stress. This is particularly relevant for neuroprotective applications where oxidative damage is a concern .

- Inhibition Studies : Inhibitory assays have revealed that this compound can inhibit specific enzymes with IC50 values indicating moderate potency. For example, studies have shown IC50 values ranging from 13 to 365 μM for various enzyme targets .

- Comparative Analysis : When compared with similar compounds such as 4-(2-Bromophenoxy)benzoic acid, it was found that the unique combination of bromophenoxy and aniline groups in this compound contributes to its distinct biological profile and reactivity.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

4-(2-bromophenoxy)-3-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWZQZLKXIHQAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.